molecular formula C10H6N4 B14355446 1,1'-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile CAS No. 91055-53-7

1,1'-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile

Cat. No.: B14355446
CAS No.: 91055-53-7
M. Wt: 182.18 g/mol
InChI Key: BEYASNPXTRCZSY-UHFFFAOYSA-N
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Description

1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is a unique organic compound characterized by its highly strained bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of terminal alkenes with allenoates, which enables the rapid formation of cyclobutane derivatives under simple and robust reaction conditions . The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the strained bicyclic structure.

Industrial Production Methods

Industrial production of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or alkylating agents (e.g., alkyl halides) are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or alkylated cyclopropyl derivatives.

Scientific Research Applications

1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of cyclopropyl-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its high reactivity and stability.

Mechanism of Action

The mechanism of action of 1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile involves its interaction with molecular targets through its highly strained bicyclic structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. The nitrile groups can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Bi(cyclopropyl)-1-amine: A related compound with an amine group instead of nitrile groups.

    1,1’-Dimethyl-1,1’-bi(cyclopropyl): A similar compound with methyl groups instead of nitrile groups.

    Cyclopropyl ketones: Compounds with a cyclopropyl ring and a ketone functional group.

Uniqueness

1,1’-Bi(cyclopropyl)-2,2,3,3-tetracarbonitrile is unique due to its tetracarbonitrile functional groups, which provide distinct reactivity and potential applications compared to other cyclopropyl-containing compounds. The presence of multiple nitrile groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

91055-53-7

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

3-cyclopropylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C10H6N4/c11-3-9(4-12)8(7-1-2-7)10(9,5-13)6-14/h7-8H,1-2H2

InChI Key

BEYASNPXTRCZSY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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